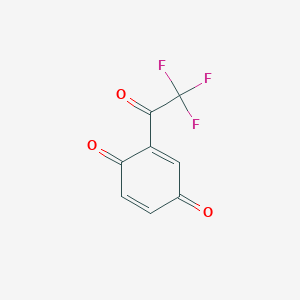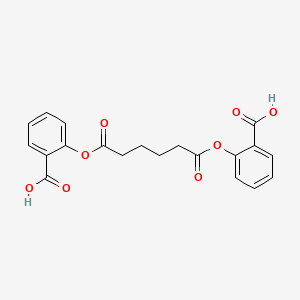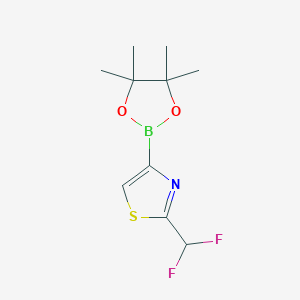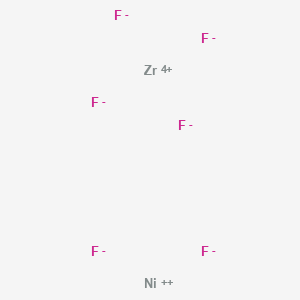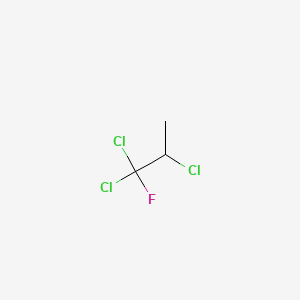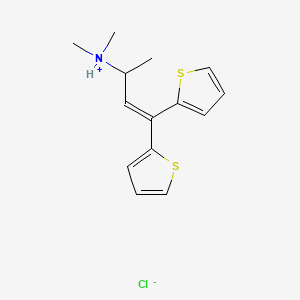
Dimethylthiambutene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is a heterocyclic organic compound with the molecular formula C14H18ClNS2 and a molecular weight of 299.882 g/mol . It is also known by several synonyms, including Ohton hydrochloride and Dimethylthiambutene hydrochloride . This compound is characterized by the presence of two thiophene rings and a dimethylazanium group, making it a unique structure in the realm of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride typically involves the reaction of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)amine+HCl→4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The thiophene rings and the dimethylazanium group play a crucial role in these interactions, allowing the compound to bind to specific sites on the target molecules.
類似化合物との比較
Similar Compounds
- Dimethylthiambutene hydrochloride
- 3,3-Di-2-thienyl-N,N,1-trimethylallylamine hydrochloride
- 3-Buten-2-amine, N,N-dimethyl-4,4-di-2-thienyl-, hydrochloride
Uniqueness
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium chloride is unique due to its specific structure, which includes two thiophene rings and a dimethylazanium group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
5786-77-6 |
|---|---|
分子式 |
C14H18ClNS2 |
分子量 |
299.9 g/mol |
IUPAC名 |
4,4-dithiophen-2-ylbut-3-en-2-yl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C14H17NS2.ClH/c1-11(15(2)3)10-12(13-6-4-8-16-13)14-7-5-9-17-14;/h4-11H,1-3H3;1H |
InChIキー |
OBFGNODOJKVYIR-UHFFFAOYSA-N |
正規SMILES |
CC(C=C(C1=CC=CS1)C2=CC=CS2)[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


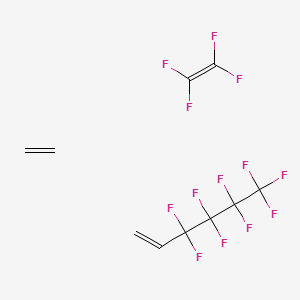

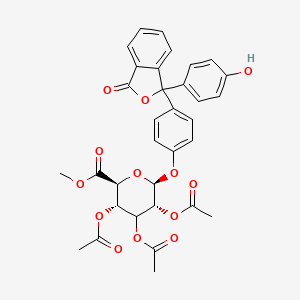
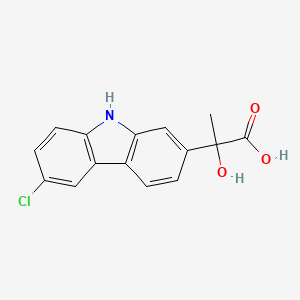
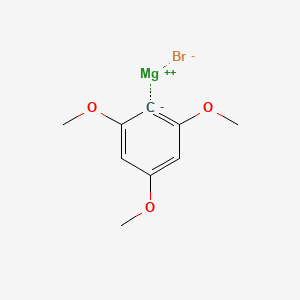
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
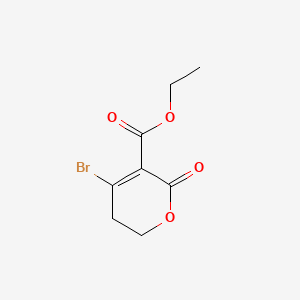
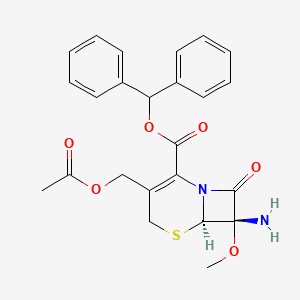
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
